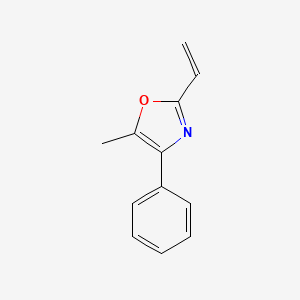
2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the ethenyl, methyl, and phenyl substituents on the oxazole ring imparts unique chemical properties and reactivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at elevated temperatures (70–90 °C) and is followed by oxidative aromatization using manganese dioxide (MnO₂) or other oxidizing agents .
Industrial Production Methods
In an industrial setting, the synthesis of oxazoles, including this compound, often employs continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and scalable production of oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions of the oxazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include MnO₂, bromotrichloromethane, and various electrophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products
The major products formed from these reactions include various substituted oxazoles and complex heterocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethenyl-5-methyl-4-phenyl-1,3-oxazole include other oxazole derivatives, such as:
- 2-Methyl-4-phenyl-1,3-oxazole
- 2-Ethenyl-4,5-dimethyl-1,3-oxazole
- 2-Phenyl-1,3-oxazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethenyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications .
Properties
CAS No. |
827303-00-4 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-ethenyl-5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H11NO/c1-3-11-13-12(9(2)14-11)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |
InChI Key |
SADHNTZCRWIRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



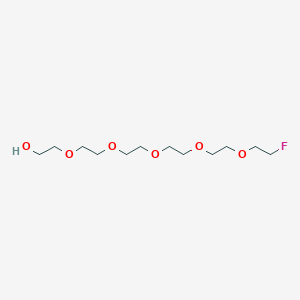

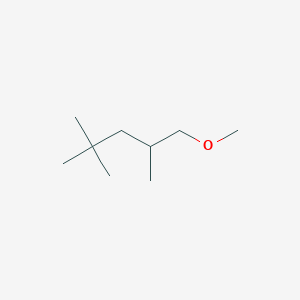

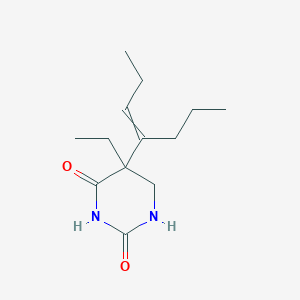
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
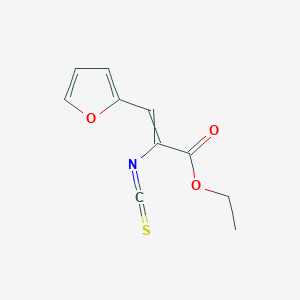
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
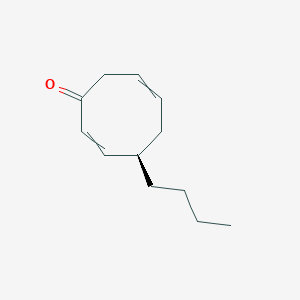
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

